2-Isopropyl-6-methylpyrazine
Description
2-Isopropyl-6-methylpyrazine is a pyrazine derivative characterized by an isopropyl group at the 2-position and a methyl group at the 6-position of the pyrazine ring. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. This compound has been identified in fungal extracts, such as those derived from Penicillium citrinum, where it exhibits anti-inflammatory activity . Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, and substitutions at specific positions significantly influence their physicochemical and biological properties.
Properties
CAS No. |
24541-74-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-5-9-4-7(3)10-8/h4-6H,1-3H3 |
InChI Key |
QSLRSJBWLFFNIS-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=N1)C(C)C |
Canonical SMILES |
CC1=CN=CC(=N1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Structural Features
The structural variations among pyrazine derivatives primarily involve substituent type (alkyl, alkenyl, alkoxy) and position. Below is a comparison of 2-Isopropyl-6-methylpyrazine with similar compounds:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Notes |
|---|---|---|---|---|
| This compound | 2-isopropyl, 6-methyl | C₈H₁₂N₂ | 136.20 | Bulky isopropyl group enhances lipophilicity |
| 2-Ethyl-6-methylpyrazine | 2-ethyl, 6-methyl | C₇H₁₀N₂ | 122.17 | Smaller alkyl chain reduces steric hindrance |
| 2-Ethenyl-6-methylpyrazine | 2-ethenyl (vinyl), 6-methyl | C₇H₈N₂ | 120.15 | Alkenyl group introduces π-bond reactivity |
| 2-Methoxy-3-isobutylpyrazine | 3-isobutyl, 2-methoxy | C₉H₁₄N₂O | 166.22 | Methoxy group increases polarity |
| 2-Methyl-6-(2-propenyl)pyrazine | 6-allyl, 2-methyl | C₈H₁₀N₂ | 134.18 | Allyl substituent enables conjugation |
Key Observations :
- Bulkiness : The isopropyl group in this compound contributes to higher steric hindrance compared to ethyl or methyl groups.
- Polarity : Methoxy-substituted derivatives (e.g., 2-Methoxy-3-isobutylpyrazine) exhibit increased polarity due to the oxygen atom .
- Reactivity : Alkenyl groups (e.g., ethenyl, allyl) introduce sites for electrophilic or radical reactions .
Physicochemical Properties Comparison
Substituents critically influence properties such as solubility, lipophilicity (logP), and volatility:
Notes:
- Lipophilicity : Bulkier substituents (e.g., isopropyl) increase logP, enhancing membrane permeability but reducing water solubility.
- Volatility : Methyl and ethyl derivatives are more volatile than methoxy-substituted analogs, impacting their use in flavor or fragrance applications.
Mechanistic Insights :
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